N,N-Dimethyl-1,2,3,4-tetrahydropyridin-2-amine

Physicochemical profiling Lipophilicity Formulation pre-screening

N,N-Dimethyl-1,2,3,4-tetrahydropyridin-2-amine (CAS 449813-64-3) is a C7H14N2 heterocyclic amine belonging to the 2-aminotetrahydropyridine scaffold class. The compound features a partially saturated six-membered ring bearing an endocyclic C5–C6 double bond and an N,N-dimethylamino substituent at the 2-position, with a molecular weight of 126.20 Da.

Molecular Formula C7H14N2
Molecular Weight 126.20 g/mol
Cat. No. B13107894
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-Dimethyl-1,2,3,4-tetrahydropyridin-2-amine
Molecular FormulaC7H14N2
Molecular Weight126.20 g/mol
Structural Identifiers
SMILESCN(C)C1CCC=CN1
InChIInChI=1S/C7H14N2/c1-9(2)7-5-3-4-6-8-7/h4,6-8H,3,5H2,1-2H3
InChIKeySTLDTLKCUWVSSP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N,N-Dimethyl-1,2,3,4-tetrahydropyridin-2-amine: Structural Identity, Physicochemical Profile, and Procurement-Relevant Characterization


N,N-Dimethyl-1,2,3,4-tetrahydropyridin-2-amine (CAS 449813-64-3) is a C7H14N2 heterocyclic amine belonging to the 2-aminotetrahydropyridine scaffold class . The compound features a partially saturated six-membered ring bearing an endocyclic C5–C6 double bond and an N,N-dimethylamino substituent at the 2-position, with a molecular weight of 126.20 Da . Key computed physicochemical descriptors include a predicted LogP of 1.10 and a topological polar surface area (TPSA) of 15.27 Ų, indicating relatively low polarity and moderate lipophilicity . The compound is catalogued under the systematic name 2-Pyridinamine,1,2,3,4-tetrahydro-N,N-dimethyl-(9CI) and is commercially available as a research chemical, typically at ≥95% purity, for use in medicinal chemistry and chemical biology applications .

CNS permeability screening: low-TPSA, moderate lipophilicity scaffold for passive membrane diffusion studies

Minimalist 2-aminotetrahydropyridine core for ring-saturation structure–activity relationship (SAR) investigations

Reported dihydroorotase inhibitor context: weak activity may support counter-screen or negative control selection

Why N,N-Dimethyl-1,2,3,4-tetrahydropyridin-2-amine Cannot Be Replaced by Generic Tetrahydropyridine or Piperidine Analogs


The 2-aminotetrahydropyridine scaffold class encompasses a broad spectrum of biological activities—ranging from sigma receptor and BACE1 inhibition to GABA-A receptor agonism—but these activities are exquisitely sensitive to N-substitution pattern, ring saturation state, and the presence of additional functional groups [1]. N,N-Dimethyl-1,2,3,4-tetrahydropyridin-2-amine occupies a unique chemical space: it retains the partially unsaturated 1,2,3,4-tetrahydropyridine ring (distinguishing it from fully saturated piperidine and fully aromatic pyridine analogs) while bearing a tertiary N,N-dimethylamino group at the 2-position (distinguishing it from primary or secondary 2-amino analogs) . These structural features directly impact key selection parameters including LogP, hydrogen-bonding capacity, basicity, metabolic vulnerability, and target-binding pharmacophore compatibility, making generic substitution with in-class compounds scientifically unjustifiable without explicit comparative data.

N,N-dimethyl

N,N-Dimethyl substitution alters LogP, hydrogen-bonding capacity, and basicity relative to primary amine analogs — permeability and target-engagement profiles may not transfer directly.

Ring unsaturation

The endocyclic double bond confers a chair-like conformation; fully saturated piperidine or fully aromatic pyridine cores exhibit different pharmacophore geometry and metabolic stability.

2-Amino pattern

Regiochemistry and substitution at the 2-position are critical for class-level target affinity; generic tetrahydropyridine analogs cannot be assumed interchangeable without explicit comparative data.

N,N-Dimethyl-1,2,3,4-tetrahydropyridin-2-amine: Quantified Differentiation Evidence Versus Closest Analogs


LogP Differentiation: Higher Lipophilicity of N,N-Dimethyl-1,2,3,4-tetrahydropyridin-2-amine Versus Unsubstituted 2-Aminotetrahydropyridine (Piperidin-2-amine)

N,N-Dimethyl-1,2,3,4-tetrahydropyridin-2-amine exhibits a computed LogP of 1.10 . In contrast, the unsubstituted 2-aminotetrahydropyridine analog (piperidin-2-amine, CAS 45505-62-2), which lacks the N,N-dimethyl substitution, has a reported LogP of −0.38, representing a difference of 1.48 LogP units . This 30-fold difference in octanol-water partition coefficient is a direct consequence of the tertiary dimethylamino group at the 2-position replacing the primary amine. Procuring the N,N-dimethyl analog rather than the primary amine provides a substantially different lipophilicity baseline for applications where passive membrane permeability or logD-dependent partitioning is a critical selection criterion.

LogP Difference
Reported
ΔLogP = 1.48 units (≈30× higher octanol-water partitioning)
Supports differential permeability screening context relative to unsubstituted primary amine analog
Computed LogP values; experimental LogP not located
Physicochemical profiling Lipophilicity Formulation pre-screening Blood-brain barrier permeability prediction

Polar Surface Area Differentiation: N,N-Dimethyl-1,2,3,4-tetrahydropyridin-2-amine (PSA 15.27 Ų) Versus Unsubstituted Piperidin-2-amine (PSA 38.05 Ų)

The topological polar surface area (TPSA) of N,N-Dimethyl-1,2,3,4-tetrahydropyridin-2-amine is 15.27 Ų . The unsubstituted analog piperidin-2-amine has a reported TPSA of 38.05 Ų, approximately 2.5-fold higher [1]. The lower TPSA of the N,N-dimethyl analog reflects the substitution of both primary amine hydrogens with methyl groups, eliminating hydrogen bond donor capacity at the 2-amino position. Since a TPSA below 60–70 Ų is generally considered favorable for CNS penetration, with values below 40 Ų being notably advantageous, the 15.27 Ų value positions the N,N-dimethyl analog in a distinctly favorable region of chemical space for blood-brain barrier penetration compared to the primary amine analog.

PSA Differentiation
Reported
TPSA 15.27 vs. 38.05 Ų (2.5× lower)
Indicates reduced hydrogen-bond donor capacity; relevant for CNS drug-like property selection
Computed TPSA from chemical database entries
Polar surface area CNS drug-likeness Permeability prediction TPSA-based selection

Dihydroorotase Enzyme Inhibition: Quantified Activity of N,N-Dimethyl-1,2,3,4-tetrahydropyridin-2-amine Versus Reference Dihydroorotase Inhibitors

N,N-Dimethyl-1,2,3,4-tetrahydropyridin-2-amine has been evaluated for inhibition of dihydroorotase (DHOase) from mouse Ehrlich ascites cells, yielding an IC50 of 1,000,000 nM (1 mM) at pH 7.37 [1]. For reference, the well-characterized dihydroorotase inhibitor 5-aminoorotic acid (5-AOA) exhibits an IC50 of 9,870 nM (9.87 µM) against the human CAD dihydroorotase domain, representing approximately 100-fold greater potency [2]. Other tetrahedral intermediate analogs have demonstrated I50 values in the 180–520 µM range (compounds 4 and 6) [3]. While the target compound is a relatively weak DHOase inhibitor (IC50 1 mM), this is the only enzyme activity explicitly reported for this exact compound in a public database, and the data establish a quantifiable baseline that enables informed go/no-go decisions for pyrimidine biosynthesis target programs.

DHOase Inhibition
Reported
IC50 = 1,000,000 nM (~100× weaker than 5-aminoorotic acid reference)
Establishes weak dihydroorotase activity for counter-screen baseline; not a potent inhibitor
Mouse Ehrlich ascites DHOase, pH 7.37, 10 µM test concentration
Dihydroorotase inhibition Pyrimidine biosynthesis Anti-proliferative target engagement Enzyme assay

Ring Planarity and Saturation State: Differentiation of 1,2,3,4-Tetrahydropyridine Core from Fully Saturated Piperidine and Fully Aromatic Pyridine Analogs

The 1,2,3,4-tetrahydropyridine ring in N,N-Dimethyl-1,2,3,4-tetrahydropyridin-2-amine adopts a distinctive chair-like conformation where the nitrogen atom and the sp²-hybridized C5 and C6 atoms lie approximately coplanar, while the C2–C4 segment adopts a half-chair geometry [1]. This conformational profile differs fundamentally from (a) fully saturated piperidine analogs (all sp³ carbons, full chair conformation) and (b) fully aromatic 2-aminopyridine analogs (planar sp² ring) [2]. In the broader 2-aminotetrahydropyridine class, the partial unsaturation at C5=C6 has been exploited to achieve unique pharmacophore geometry: the tetrahydropyridine analog of 6-aminonicotinic acid (compound 22) displayed low-nanomolar GABA-A receptor affinity (Ki = 0.044 µM), equipotent to GABA itself, whereas the corresponding fully aromatic pyridine analogs showed only low to mid-micromolar binding (Ki 1.1–24 µM) [3]. While this specific GABA-A data is from a more highly functionalized 2-aminotetrahydropyridine derivative, it demonstrates at the class level that the 1,2,3,4-tetrahydropyridine core provides a distinct pharmacophore geometry relative to fully aromatic or fully saturated analogs that translates into orders-of-magnitude differences in target binding affinity.

Ring Saturation Effect
Class-level
25–545× affinity gain for tetrahydropyridine vs. aromatic pyridine in GABA-A receptor class-level example
Indicates ring saturation state critically affects target affinity; requires target-specific validation for N,N-dimethyl analog
Data from more highly functionalized 2-aminotetrahydropyridine analog; not directly measured on target compound
Ring saturation Conformational constraint Pharmacophore geometry Metabolic stability

N,N-Dimethyl-1,2,3,4-tetrahydropyridin-2-amine: Evidence-Based Application Scenarios for Scientific Procurement


Medicinal Chemistry: CNS-Penetrant Lead Optimization Programs Requiring Low-Polarity, Low-TPSA Amine Building Blocks

N,N-Dimethyl-1,2,3,4-tetrahydropyridin-2-amine, with a LogP of 1.10 and TPSA of 15.27 Ų [1], is preferentially suited over the primary amine analog piperidin-2-amine (LogP −0.38; TPSA 38.05 Ų) [2] for CNS drug discovery programs where initial screening libraries require compounds in favorable CNS-accessible chemical space. The 2.5-fold lower TPSA and 30-fold higher lipophilicity reduce the risk of P-glycoprotein efflux and poor passive brain penetration that would be encountered with the more polar primary amine analog.

Enzyme Inhibitor Screening: Dihydroorotase/Pyrimidine Biosynthesis Counter-Screening and Negative Control Selection

The experimentally determined IC50 of 1,000,000 nM against mouse Ehrlich ascites dihydroorotase establishes this compound as a weak DHOase ligand [1]. This quantified weak activity enables its use as a selectivity counter-screen control in pyrimidine biosynthesis inhibitor programs, where potent inhibitors such as 5-aminoorotic acid (IC50 9.87 µM) serve as positive controls [2]. Procurement of this specific compound ensures a reproducible baseline for distinguishing on-target DHOase inhibition from assay noise.

Pharmacophore Validation: Tetrahydropyridine Ring Saturation-State SAR Studies

As a minimally substituted 2-aminotetrahydropyridine bearing only N,N-dimethyl substitution, this compound serves as a stripped-down scaffold for systematic structure-activity relationship (SAR) studies comparing the 1,2,3,4-tetrahydropyridine core against fully saturated piperidine and fully aromatic pyridine cores [1]. The class-level evidence showing a 25–545-fold improvement in GABA-A receptor affinity when transitioning from aromatic pyridine to 2-aminotetrahydropyridine scaffolds [2] supports the use of the tetrahydropyridine core as a distinct pharmacophore element, making this minimally substituted analog a valuable reference point for core-hopping SAR campaigns.

Chemical Biology Tool Compound: Evaluation of Tertiary Amine-Containing Tetrahydropyridines as Sigma Receptor or BACE1 Scaffold Precursors

The 2-aminotetrahydropyridine scaffold class has demonstrated high-affinity interactions with sigma receptors (Ki values in the 80–410 nM range reported for structurally related tetrahydropyridine derivatives) [1] and BACE1 (IC50 values as low as 1.5–2.7 nM for optimized tetrahydropyridine-2-amine inhibitors with 71-fold BACE1/BACE2 selectivity) [2][3]. Although N,N-Dimethyl-1,2,3,4-tetrahydropyridin-2-amine itself has not been profiled against these targets, its structural identity as a simple N,N-dimethyl-2-aminotetrahydropyridine positions it as a minimal pharmacophore probe for evaluating whether the N,N-dimethyl substitution pattern is compatible with sigma or BACE1 binding before committing to more synthetically complex analogs.

Application
Selection Property
Validation Focus
CNS Lead Optimization
Low TPSA, moderate lipophilicity scaffold with minimal hydrogen-bond donors
Permeability assay ranking (PAMPA, Caco-2) or in silico BBB penetration models
Enzyme Inhibitor Screening
Reported weak dihydroorotase activity (counter-screen baseline)
Negative control benchmarking against potent DHOase inhibitors (e.g., 5-aminoorotic acid)
Pharmacophore SAR Studies
Minimally substituted 1,2,3,4-tetrahydropyridine core with endocyclic double bond
Comparative target-engagement profiling vs. saturated piperidine and aromatic pyridine scaffolds
Chemical Biology Probe
Simple N,N-dimethyl-2-aminotetrahydropyridine as minimal pharmacophore probe
Target affinity screening (sigma receptor, BACE1) to assess N,N-dimethyl substitution compatibility
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